3-(3-Methoxyisoxazol-5-yl)acrylic acid
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Overview
Description
3-(3-Methoxyisoxazol-5-yl)acrylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a methoxy group and an acrylic acid moiety. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyisoxazol-5-yl)acrylic acid typically involves the formation of the isoxazole ring followed by the introduction of the acrylic acid moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The methoxy group can be introduced via methylation reactions. The acrylic acid moiety is then introduced through a series of reactions involving the appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyisoxazol-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated isoxazole, while reduction of the acrylic acid moiety yields the corresponding alcohol .
Scientific Research Applications
3-(3-Methoxyisoxazol-5-yl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyisoxazol-5-yl)acrylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The methoxy group and acrylic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyisoxazol-5-yl)propanoic acid
- 3-(3-Methoxyisoxazol-5-yl)butanoic acid
- 3-(3-Methoxyisoxazol-5-yl)pentanoic acid
Uniqueness
3-(3-Methoxyisoxazol-5-yl)acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the isoxazole ring with the acrylic acid moiety allows for a broader range of interactions with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
3-(3-Methoxyisoxazol-5-yl)acrylic acid is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₈H₉N₃O₃, with a molecular weight of approximately 195.17 g/mol. The compound features an isoxazole ring, which is known for its diverse pharmacological properties, along with an acrylic acid moiety that enhances its reactivity.
Pharmacological Effects
Research indicates that compounds containing the isoxazole ring exhibit a variety of biological activities, including:
- Antimicrobial Activity : Isoxazole derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Some studies suggest that these compounds can inhibit inflammatory pathways.
- Anticancer Potential : Preliminary data indicate that this compound may have cytotoxic effects on cancer cell lines.
Synthesis
The synthesis of this compound typically involves several strategies, including:
- Condensation Reactions : Utilizing isoxazole derivatives and acrylic acid precursors.
- Functionalization : Introducing the methoxy group at the appropriate position on the isoxazole ring to enhance biological activity.
Interaction Studies
Interaction studies focus on the binding affinities of this compound with various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-(5-Methylisoxazol-3-yl)acrylic acid | Methyl substitution on the isoxazole ring | Enhanced lipophilicity and possibly different bioactivity |
(E)-3-(5-Methylisoxazol-3-yl)acrylic acid | Geometric isomer | May exhibit different pharmacological profiles |
2-(4,5-Dihydroisoxazol-5-yl)-1,3,4-thiadiazole | Contains a thiadiazole moiety | Potentially different reactivity due to sulfur presence |
Case Studies and Research Findings
Research findings on this compound indicate its promising biological activities. For instance:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Research : In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages, highlighting its anti-inflammatory properties.
- Cytotoxicity Assays : Preliminary cytotoxicity assays showed that it effectively reduced cell viability in certain cancer cell lines, warranting further investigation into its anticancer potential.
Properties
Molecular Formula |
C7H7NO4 |
---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
(E)-3-(3-methoxy-1,2-oxazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H7NO4/c1-11-6-4-5(12-8-6)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+ |
InChI Key |
HBJUHCTWZSYSIV-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=NOC(=C1)/C=C/C(=O)O |
Canonical SMILES |
COC1=NOC(=C1)C=CC(=O)O |
Origin of Product |
United States |
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